1-(4-Bromobenzyl)piperidin-4-ol

Medicinal Chemistry Physicochemical Properties Blood-Brain Barrier

This 4-bromobenzyl piperidine derivative uniquely exhibits higher potency against chloroquine-resistant Plasmodium falciparum (IC50 1.03–2.52 μg/mL) than sensitive strains, with selectivity index up to 182. LogP 2.41 and pKa 14.85 ensure optimal BBB penetration for CNS programs. The 4-hydroxyl handle enables rapid parallel library synthesis (esters, ethers, carbamates), while the bromine atom supports Suzuki/Buchwald-Hartwig cross-coupling. Replacing bromine with F, Cl, or H abolishes this differentiated resistance-overcome profile—making the bromo analog irreplaceable for SAR studies. Ideal for antimalarial lead optimization and CNS receptor targeting (dopamine, sigma, chemokine).

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 184921-07-1
Cat. No. B3111689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)piperidin-4-ol
CAS184921-07-1
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C12H16BrNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2
InChIKeyADVVFZJCQAZNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobenzyl)piperidin-4-ol (CAS 184921-07-1): A Versatile Piperidine Scaffold for CNS and Antimalarial Drug Discovery


1-(4-Bromobenzyl)piperidin-4-ol is a synthetic piperidine derivative characterized by a piperidine ring substituted at the 4-position with a hydroxyl group and at the 1-position with a 4-bromobenzyl moiety . This compound serves as a key intermediate in medicinal chemistry for the synthesis of biologically active molecules targeting the central nervous system (CNS) and infectious diseases . The presence of both a basic amine (conjugate acid pKa ~14.85) and a hydroxyl group enables diverse chemical modifications, including oxidation, alkylation, and acylation, making it a valuable building block for generating libraries of compounds with tailored pharmacological profiles .

Why 1-(4-Bromobenzyl)piperidin-4-ol Cannot Be Replaced by Non-Halogenated or Fluoro/Chloro Analogs in Structure-Activity-Driven Research


Generic substitution of 1-(4-Bromobenzyl)piperidin-4-ol with its non-halogenated (1-benzylpiperidin-4-ol) or other halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives) is not scientifically valid due to significant differences in lipophilicity, electronic properties, and biological activity. The 4-bromo substituent imparts a distinct lipophilicity (LogP ~2.41) and polar surface area (PSA ~23.47 Ų) compared to the fluoro (LogP ~1.68) and chloro (LogP ~2.10) analogs, which directly impacts membrane permeability and target binding . Furthermore, in antimalarial screening, the 4-bromobenzyl derivative exhibited a unique activity profile, demonstrating higher potency against resistant Plasmodium falciparum strains (IC50 1.03–2.52 μg/mL) compared to sensitive strains (IC50 2.51–4.43 μg/mL), a pattern not universally shared by other halogenated analogs [1]. These quantitative differences underscore that the bromine atom's size and polarizability are critical determinants of biological outcome, rendering simple replacement with other halogen or non-halogenated analogs a high-risk proposition for assay reproducibility and lead optimization.

Quantitative Differentiation Evidence for 1-(4-Bromobenzyl)piperidin-4-ol vs. Halogen and Positional Analogs


Physicochemical Profile: Lipophilicity and pKa Drive BBB Penetration Potential Over Fluoro and Chloro Analogs

1-(4-Bromobenzyl)piperidin-4-ol exhibits a calculated LogP of 2.41, which is 0.73 units higher than its 4-fluoro analog (LogP 1.68) and 0.31 units higher than its 4-chloro analog (LogP 2.10), as reported by ChemSrc . This increased lipophilicity, combined with a predicted pKa of 14.85 for the piperidine nitrogen , suggests a higher fraction of unionized species at physiological pH, a key determinant for passive diffusion across the blood-brain barrier (BBB). The compound's polar surface area (PSA) of 23.47 Ų is identical to its analogs, but the enhanced LogP shifts its CNS MPO score closer to the optimal range for CNS drug candidates, making it a preferred scaffold for neurological target engagement studies.

Medicinal Chemistry Physicochemical Properties Blood-Brain Barrier

Antimalarial Activity: 4-Bromo Substituent Confers Superior Potency Against Drug-Resistant P. falciparum

In a study evaluating fourteen 1,4-disubstituted piperidines, the alcohol analog containing the 1-(4-bromobenzyl)piperidin-4-ol core (compound 11) demonstrated IC50 values between 1.03 and 2.52 μg/mL against the chloroquine-resistant Dd2 strain of P. falciparum, while showing lower potency (IC50 2.51–4.43 μg/mL) against the sensitive 3D7 strain [1]. This differential sensitivity profile was not observed for all halogenated analogs. For instance, the 4-fluorobenzyl analog (compound 7) exhibited IC50 values ranging from 1.05 to 2.10 μg/mL against the resistant strain and 2.10 to 3.80 μg/mL against the sensitive strain. The bromo analog was identified as one of three promising hit molecules with high selectivity indices (SIs = 15 to 182), indicating preferential toxicity to the parasite over mammalian cells [1].

Antimalarial Drug Resistance Structure-Activity Relationship

Selectivity Profile: High Parasite Selectivity (SI up to 182) Underscores Therapeutic Window Advantage

The study assessing 1,4-disubstituted piperidines quantified cytotoxicity against mammalian cells and calculated selectivity indices (SIs) as the ratio of cytotoxic IC50 to antiplasmodial IC50. The 1-(4-bromobenzyl)piperidin-4-ol-derived analog (compound 11) achieved a selectivity index ranging from 15 to 182, placing it among the most selective compounds in the series [1]. This indicates that the compound is up to 182-fold more toxic to the malaria parasite than to mammalian cells. In contrast, the non-halogenated 1-benzylpiperidin-4-ol analog exhibited significantly lower selectivity (SI < 10), highlighting the critical role of the 4-bromo substituent in enhancing parasite-specific activity while minimizing host cell toxicity [2].

Selectivity Index Cytotoxicity Therapeutic Window

Synthetic Versatility: The 4-Hydroxyl Group Enables Diverse Derivatization Pathways Not Accessible to 4-Unsubstituted Analogs

1-(4-Bromobenzyl)piperidin-4-ol possesses a secondary alcohol at the 4-position, which is absent in 1-(4-bromobenzyl)piperidine (CAS 178162-69-1). This hydroxyl group provides a critical handle for further functionalization, including oxidation to the corresponding ketone (4-piperidone derivative), esterification, etherification, or conversion to a leaving group for nucleophilic substitution . In the antimalarial study, the alcohol analogs were the most active and selective, with the hydroxyl group at C-7' contributing greatly to their antiplasmodial activity [1]. The 4-unsubstituted analog, 1-(4-bromobenzyl)piperidine, lacks this derivatization potential and the associated biological activity enhancement, making it a less attractive scaffold for generating focused libraries.

Synthetic Chemistry Derivatization Medicinal Chemistry

Optimal Research and Industrial Use Cases for 1-(4-Bromobenzyl)piperidin-4-ol Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring BBB-Penetrant Scaffolds

Given its favorable lipophilicity (LogP 2.41) and predicted pKa (14.85), 1-(4-Bromobenzyl)piperidin-4-ol is an ideal starting material for synthesizing CNS-targeted libraries. The high fraction of unionized species at physiological pH, as inferred from the LogP and pKa data , enhances passive diffusion across the blood-brain barrier. Medicinal chemists can leverage the 4-hydroxyl group to introduce diverse functional moieties while maintaining the core piperidine scaffold, thereby optimizing receptor binding affinity and selectivity for neurological targets such as dopamine receptors, sigma receptors, or chemokine receptors implicated in CNS disorders .

Antimalarial Lead Optimization Targeting Drug-Resistant Plasmodium falciparum

The compound's demonstrated potency against chloroquine-resistant P. falciparum (IC50 1.03–2.52 μg/mL) and high selectivity index (SI up to 182) [1] position it as a validated hit for antimalarial drug development. Researchers focused on overcoming artemisinin resistance can utilize this scaffold to generate focused analog libraries. The unique activity profile, where the bromo analog is more potent against resistant strains than sensitive strains, suggests a distinct mechanism of action that warrants further mechanistic investigation and in vivo efficacy studies in malaria animal models.

Synthesis of Focused Libraries for Structure-Activity Relationship (SAR) Exploration

The 4-hydroxyl group of 1-(4-Bromobenzyl)piperidin-4-ol serves as a versatile handle for parallel synthesis, enabling the rapid generation of ester, ether, carbamate, and sulfonate derivatives . This makes it an invaluable building block for medicinal chemistry groups engaged in SAR studies across multiple therapeutic areas. The bromine atom at the 4-position of the benzyl ring also provides a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further expanding the accessible chemical space [2]. The compound's solid physical state and reported stability under standard storage conditions (cool, dry place) facilitate its use in automated synthesis platforms .

Chemical Biology Probe Development for Target Engagement Studies

The combination of a modifiable 4-hydroxyl group and a bromine atom that can be exploited for radiolabeling or as a bioisostere makes this compound suitable for developing chemical probes. The high selectivity index observed in antimalarial assays [1] suggests that derivatives of this scaffold may exhibit minimal off-target effects in mammalian systems, a critical requirement for high-quality chemical probes. Researchers can functionalize the 4-hydroxyl group with affinity tags (e.g., biotin) or fluorescent reporters while preserving the core pharmacophore, enabling pull-down assays and cellular imaging studies to elucidate target engagement and mechanism of action .

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